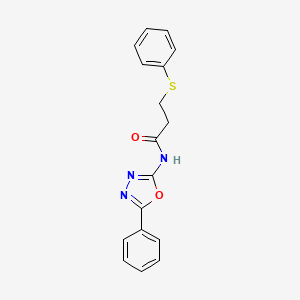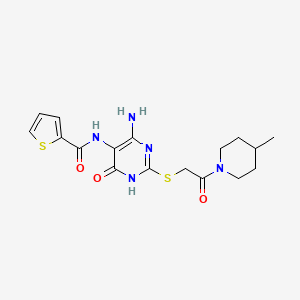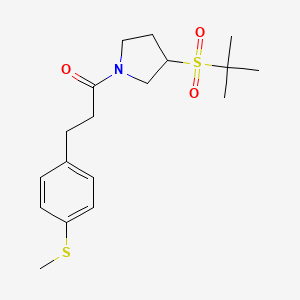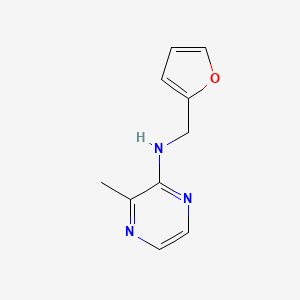![molecular formula C23H21ClN4O3 B2625959 7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-69-4](/img/structure/B2625959.png)
7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound 7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide represents a class of pyrrolopyrimidine derivatives with potential applications in various fields of scientific research. These compounds have been synthesized through various organic reactions and characterized by different analytical techniques to understand their structural properties.
One approach to synthesizing related pyrrolo[2,3-d]pyrimidine derivatives involves the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This method led to the formation of compounds that underwent thermal cyclization to yield complex pyrrolopyrimidine tetraones, demonstrating the versatility of these chemical frameworks in synthesis and the potential for generating diverse derivatives (Denislamova, Bubnov, & Maslivets, 2011).
Catalytic and Green Synthesis
In the pursuit of more sustainable and environmentally friendly synthetic methods, research has also focused on the catalytic synthesis of pyrrolo[2,3-d]pyrimidine derivatives. An example of this is a green and simple Cu-catalyzed method reported for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. This method highlights an eco-friendly approach to synthesizing these compounds, demonstrating the potential for green chemistry in the development of pyrrolopyrimidine derivatives (Wang et al., 2017).
Anticancer and Anti-inflammatory Applications
Moreover, some derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory effects. For instance, novel pyrazolopyrimidines derivatives were synthesized and screened for their cytotoxic activities against cancer cell lines, as well as for their potential as anti-5-lipoxygenase agents. These studies indicate the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives in the treatment of cancer and inflammation, underscoring the importance of chemical synthesis in the discovery of new pharmacologically active compounds (Rahmouni et al., 2016).
Mechanism of Action
properties
IUPAC Name |
7-benzyl-N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-26-21-17(22(30)27(2)23(26)31)12-19(28(21)14-15-8-4-3-5-9-15)20(29)25-13-16-10-6-7-11-18(16)24/h3-12H,13-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYCIWZWEJGCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2625882.png)

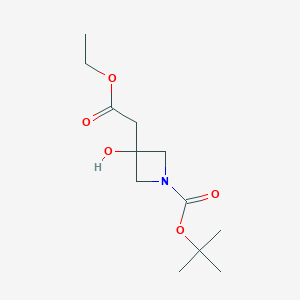
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2625887.png)


![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2625890.png)
